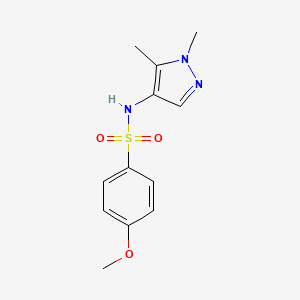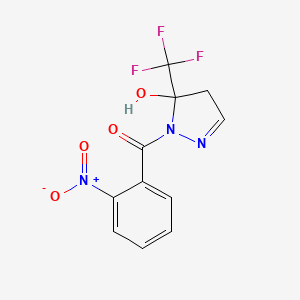![molecular formula C18H17FN4O4S B4367188 N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzenesulfonamide](/img/structure/B4367188.png)
N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzenesulfonamide
Vue d'ensemble
Description
N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzenesulfonamide, also known as Compound 1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzenesulfonamide 1 is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and neuroprotection. Specifically, N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzenesulfonamide 1 has been shown to inhibit the activity of several enzymes, including protein kinases and phosphodiesterases, which are involved in these signaling pathways.
Biochemical and Physiological Effects
N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzenesulfonamide 1 has been shown to exhibit potent biochemical and physiological effects in various disease models. Specifically, N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzenesulfonamide 1 has been shown to induce apoptosis, inhibit cell cycle progression, and suppress the production of pro-inflammatory cytokines. Additionally, N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzenesulfonamide 1 has been shown to improve cognitive function and reduce neuronal damage in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzenesulfonamide 1 has several advantages for lab experiments, including its high potency and selectivity for its target enzymes. Additionally, N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzenesulfonamide 1 has been shown to exhibit low toxicity in animal models, making it a promising candidate for further development. However, the limitations of N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzenesulfonamide 1 include its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzenesulfonamide 1. Firstly, further studies are needed to elucidate the exact mechanism of action of N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzenesulfonamide 1 and its potential targets in various disease models. Additionally, the optimization of N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzenesulfonamide 1's pharmacokinetic and pharmacodynamic properties is needed to improve its bioavailability and efficacy. Furthermore, the development of novel formulations and delivery methods for N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzenesulfonamide 1 can enhance its clinical applications. Lastly, the evaluation of N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzenesulfonamide 1's safety and efficacy in human clinical trials is needed to determine its potential as a therapeutic agent.
Conclusion
In conclusion, N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzenesulfonamide 1 is a promising chemical compound that has gained significant attention in scientific research for its potential therapeutic applications in various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzenesulfonamide 1 have been discussed in this paper. Further research and development of N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzenesulfonamide 1 can lead to the discovery of novel therapeutic agents for the treatment of various diseases.
Applications De Recherche Scientifique
N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzenesulfonamide 1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several scientific studies have demonstrated that N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzenesulfonamide 1 exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzenesulfonamide 1 has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzenesulfonamide 1 has been investigated for its neuroprotective effects in various animal models of neurological disorders.
Propriétés
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O4S/c1-12-18(13(2)22(20-12)11-14-6-3-4-9-17(14)19)21-28(26,27)16-8-5-7-15(10-16)23(24)25/h3-10,21H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCXENSANYQONJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2F)C)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide](/img/structure/B4367118.png)
![4-fluoro-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4367139.png)
![4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4367146.png)
![4-fluoro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4367153.png)
![4-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4367170.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-nitrobenzenesulfonamide](/img/structure/B4367180.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-3-nitrobenzenesulfonamide](/img/structure/B4367195.png)
![1-[(3-nitrophenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B4367199.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4367202.png)

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(methylsulfonyl)piperidine](/img/structure/B4367225.png)
![2-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4367229.png)
